1-Benzylpyrrolidine

Organic Synthesis Reaction Selectivity N-Dealkylation

1-Benzylpyrrolidine (CAS 29897-82-3) is an N-substituted pyrrolidine derivative bearing a benzyl group on the nitrogen atom, belonging to the class of saturated nitrogen heterocycles. It is characterized by a five-membered pyrrolidine ring with a phenylmethyl substituent.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 29897-82-3
Cat. No. B1219470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpyrrolidine
CAS29897-82-3
Synonyms1-benzylpyrrolidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2
InChIKeyCWEGCQIIDCZZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpyrrolidine (CAS 29897-82-3) – Product Identity and Core Physicochemical Profile for Informed Procurement


1-Benzylpyrrolidine (CAS 29897-82-3) is an N-substituted pyrrolidine derivative bearing a benzyl group on the nitrogen atom, belonging to the class of saturated nitrogen heterocycles. It is characterized by a five-membered pyrrolidine ring with a phenylmethyl substituent [1]. Key physicochemical properties include a molecular weight of 161.24 g/mol, a predicted density of 1.0 ± 0.1 g/cm³, and a boiling point of 225.2 ± 9.0 °C at 760 mmHg . The compound's pKa (conjugate acid) is 9.51 at 25°C, reflecting reduced basicity relative to unsubstituted pyrrolidine (pKa 11.27) due to the electron-withdrawing inductive effect of the benzyl group . This compound serves as a versatile building block in medicinal chemistry and as a substrate in stereoselective biotransformations.

N-Benzylpyrrolidine building block for selective synthetic transformations
Biocatalysis substrate for enantioselective hydroxylation (P450 systems)
Core scaffold for enzyme inhibitor studies (DPP-IV, ChE, MAO-B)
Chiral pyrrolidine framework for asymmetric ligand design

Why Generic Substitution of 1-Benzylpyrrolidine Fails: Key Differentiators in Reactivity, Basicity, and Enantioselectivity


Generic interchange of 1-benzylpyrrolidine with other N-alkyl pyrrolidines or benzylated heterocycles is precluded by distinct differences in fundamental chemical behavior. The benzyl substituent dramatically alters the nitrogen basicity (pKa shift from 11.27 for pyrrolidine to 9.51 for 1-benzylpyrrolidine) and directs divergent reaction pathways under identical conditions, as demonstrated in chloroformate-mediated transformations where N-benzylpyrrolidine undergoes selective dealkylation while N-methyl and N-ethyl analogs undergo ring-opening [1]. Furthermore, the five-membered pyrrolidine ring versus the six-membered piperidine ring influences target engagement in biological systems, with comparative DPP-IV inhibition data showing a 5.3-fold potency advantage for a benzylpyrrolidine scaffold over its benzylpiperidine counterpart [2]. These quantitative differences render simple substitution scientifically invalid without experimental verification.

Reaction pathway may shift from N-dealkylation to ring-opening if N-methyl or N-ethyl pyrrolidine is substituted.

Basicity difference (ΔpKa ~1.8) may alter salt formation and extraction behavior compared to unsubstituted pyrrolidine.

Benzylpiperidine scaffold exhibits different target engagement profile; pyrrolidine ring size matters for biological assays.

Quantitative Evidence Guide for 1-Benzylpyrrolidine: Head-to-Head Comparisons with Key Analogs


Divergent Reaction Pathways: N-Benzylpyrrolidine Undergoes Dealkylation While N-Methyl/Ethyl Analogs Undergo Ring-Opening with Chloroformates

In reactions with chloroformates, 1-benzylpyrrolidine exhibits a fundamentally different reaction pathway compared to N-methylpyrrolidine and N-ethylpyrrolidine. N-Benzylpyrrolidine undergoes selective N-dealkylation, whereas N-methyl and N-ethyl pyrrolidines undergo ring-opening to yield 4-chlorobutyl carbamates [1]. This substituent-dependent divergence, supported by computational analysis of transition-state energy differences, directly impacts synthetic utility [1].

Reaction Pathway
Head-to-head
Selective N-dealkylation vs ring-opening to 4-chlorobutyl carbamate
Determines synthetic route suitability
Chloroformate conditions; review solvent/temperature details
Organic Synthesis Reaction Selectivity N-Dealkylation

Reduced Basicity: 1-Benzylpyrrolidine Exhibits a pKa of 9.51 vs. 11.27 for Pyrrolidine, Altering Acid-Base Behavior and Solubility

N-Benzylation significantly reduces the basicity of the pyrrolidine nitrogen. The pKa of the conjugate acid of 1-benzylpyrrolidine is 9.51 at 25°C, compared to 11.27 for unsubstituted pyrrolidine [1]. This 1.76 log unit decrease corresponds to a ~58-fold reduction in basicity.

Basicity (pKa)
Class-level inference
pKa 9.51 (ΔpKa = 1.76)
Influences salt formation and extraction behavior
Aqueous, 25°C; class-level data
Physical Organic Chemistry pKa Basicity

Enhanced DPP-IV Inhibitory Potency: Benzylpyrrolidine Derivative Shows 5.3-Fold Lower IC₅₀ than Corresponding Benzylpiperidine Derivative

In a comparative study of DPP-IV inhibitors, a 2-benzylpyrrolidine derivative (Compound 2) exhibited an IC₅₀ of 0.3 ± 0.03 µM, while a structurally analogous 4-benzylpiperidine derivative (Compound 1) showed an IC₅₀ of 1.6 ± 0.04 µM [1]. This represents a 5.3-fold improvement in potency for the pyrrolidine scaffold over the piperidine scaffold.

DPP-IV Inhibition
Head-to-head
IC₅₀ 0.3 µM (pyrrolidine) vs 1.6 µM (piperidine)
Supports pyrrolidine scaffold selection for DPP-IV studies
In vitro enzyme assay; derivative-specific data
Medicinal Chemistry DPP-IV Inhibition Scaffold Comparison

High Enantioselectivity in Biocatalytic Hydroxylation: 1-Benzylpyrrolidine Achieves 98% ee Using Engineered P450pyr Monooxygenase

1-Benzylpyrrolidine serves as an excellent substrate for regio- and stereoselective hydroxylation using engineered P450pyr monooxygenase systems. Using recombinant E. coli co-expressing P450pyrTM and glucose dehydrogenase, hydroxylation of 1-benzylpyrrolidine yielded (S)-N-benzyl-3-hydroxypyrrolidine with 98% ee as the sole product at a concentration of 9.8 mM [1]. This performance surpasses earlier wild-type systems, where enantioselectivity was lower and product mixtures were obtained [2].

Enantioselectivity
Head-to-head
98% ee
Enables chiral building block production
Engineered P450pyr whole-cell system
Biocatalysis Enantioselective Synthesis Hydroxylation

N-Benzylpyrrolidine as a Privileged Scaffold: MAO-B and Cholinesterase Inhibitory Activity in Multitarget-Directed Ligands for Neurodegeneration

N-Benzylpyrrolidine derivatives have been identified as privileged scaffolds for designing multitarget-directed ligands. In a study targeting Alzheimer's disease, N-benzylpyrrolidine analogs exhibited balanced inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values in the low micromolar range (e.g., compound 4k: AChE IC₅₀ = 1.94 µM) and also inhibited MAO-B [1][2]. The N-benzylpyrrolidine core is critical for achieving this multitarget profile, which is not readily replicated with simple N-alkyl pyrrolidines.

ChE & MAO-B Profile
Class-level inference
AChE IC₅₀ 1.94 µM (representative derivative)
Multitarget scaffold context for neurodegeneration research
Derivative data; multitarget profile not general
Medicinal Chemistry Alzheimer's Disease MAO-B Inhibition

Stereochemical Influence in Asymmetric Catalysis: (S)-1-Benzyl-2-(anilinomethyl)pyrrolidine Delivers >90% ee in Diethylzinc Additions

Chiral derivatives of 1-benzylpyrrolidine, such as (S)-1-benzyl-2-(anilinomethyl)pyrrolidine, have been employed as effective catalysts in asymmetric additions. In the enantioselective addition of diethylzinc to benzaldehyde, this ligand yielded (R)-1-phenylpropanol with >90% ee [1]. This level of enantioselectivity is comparable to or exceeds that of other chiral amino alcohol ligands, highlighting the utility of the benzylpyrrolidine framework in asymmetric synthesis.

Asymmetric Catalysis
Cross-study comparable
>90% ee
Supports chiral ligand design
Diethylzinc addition; chiral ligand derivative
Asymmetric Catalysis Chiral Ligand Enantioselectivity

Optimal Application Scenarios for 1-Benzylpyrrolidine Based on Quantified Differentiators


Synthesis of Enantiopure 3-Hydroxypyrrolidine Pharmaceutical Intermediates via Biocatalytic Hydroxylation

Utilize 1-benzylpyrrolidine as the substrate in engineered P450pyr monooxygenase systems to access (S)-N-benzyl-3-hydroxypyrrolidine with 98% ee. This application leverages the high enantioselectivity demonstrated in recombinant E. coli whole-cell biocatalysis, providing a scalable route to chiral building blocks for pharmaceuticals [1].

Medicinal Chemistry Programs Targeting DPP-IV, Cholinesterases, or MAO-B Requiring Privileged Scaffolds

Employ 1-benzylpyrrolidine as the core scaffold for designing inhibitors of DPP-IV (IC₅₀ advantage over piperidine analogs), cholinesterases (multitarget profile), or MAO-B. The quantitative potency data (5.3-fold improvement for DPP-IV) and multitarget engagement (AChE IC₅₀ ~1.94 µM) support its selection over simpler N-alkyl pyrrolidines [2][3].

Synthetic Routes Requiring Selective N-Dealkylation Rather Than Ring-Opening

When planning reactions with chloroformates, select 1-benzylpyrrolidine over N-methyl- or N-ethylpyrrolidine if the desired outcome is N-dealkylation to liberate the secondary amine, rather than ring-opening to form 4-chlorobutyl carbamates. This pathway divergence is quantitatively established [4].

Asymmetric Catalysis Development Using Chiral Benzylpyrrolidine-Derived Ligands

Use chiral derivatives of 1-benzylpyrrolidine, such as (S)-1-benzyl-2-(anilinomethyl)pyrrolidine, as ligands in asymmetric additions (e.g., diethylzinc to aldehydes) to achieve >90% ee. The high enantioselectivity supports its use in methodology development and process chemistry [5].

Application
Selection Property
Validation Focus
Biocatalytic chiral intermediate synthesis
Enantioselective hydroxylation substrate
ee and regioselectivity under P450 conditions
Enzyme inhibitor scaffold studies (DPP-IV, ChE, MAO-B)
N-Benzylpyrrolidine scaffold for inhibitor design
In vitro enzyme inhibition and selectivity profiling
Selective N-dealkylation in synthesis
Chloroformate-mediated dealkylation selectivity
Reaction pathway verification vs ring-opening
Asymmetric catalysis with chiral pyrrolidine ligands
Chiral ligand enantioselectivity profile
ee in model asymmetric addition reactions

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